molecular formula C6H8N2O2 B8542209 5-Formylaminomethyl-3-methylisoxazole

5-Formylaminomethyl-3-methylisoxazole

Cat. No.: B8542209
M. Wt: 140.14 g/mol
InChI Key: VUXRPCHQEBBTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formylaminomethyl-3-methylisoxazole is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]formamide

InChI

InChI=1S/C6H8N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9)

InChI Key

VUXRPCHQEBBTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of nitroethane (17.9 ml, 0.25 mol) in N,N-dimethylacetamide (DMA) (250 ml) was added dropwise at 25°-30° C. to a solution of sodium methoxide, prepared by dissolving sodium (5.75 g) in dry methanol. The reaction mixture was cooled to 5° C. and acetyl chloride (18.5 ml, 0.26 mol) was added at 5°-10° C. Then was added a solution of 3-formylaminopropyn (17 g, 0.20 mol) in DMA (15 ml), and stirring was continued at room temperature overnight. The solvent was removed in vacuo and the residue was extracted with ether (300 ml). The ether was evaporated leaving an oily residue from which the title compound was isolated by distillation (120°-140° C./0.3 mmHg); 1H-NMR (CDCl3) 2.21 (s,3H), 4.35 (d,2H), 5.97 (s,1H), 7-8 (br, 1H), 8.13 (s,1H). (Compound 15).
Name
nitroethane
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18.5 mL
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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